molecular formula C19H17FN4O3 B11222652 N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

Cat. No.: B11222652
M. Wt: 368.4 g/mol
InChI Key: HAZGYEOQCRBXSE-UHFFFAOYSA-N
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Description

N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the fluorophenyl group and the carbamoyl methyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2-Fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H17FN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26)

InChI Key

HAZGYEOQCRBXSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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